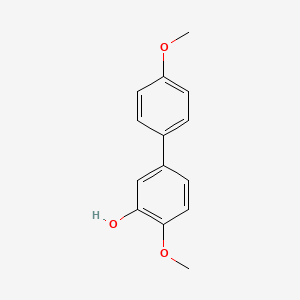

2-Methoxy-5-(4-methoxyphenyl)phenol

Description

The exact mass of the compound 2-Methoxy-5-(4-methoxyphenyl)phenol, 95% is 230.094294304 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-5-(4-methoxyphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(4-methoxyphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-6-3-10(4-7-12)11-5-8-14(17-2)13(15)9-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPHMTZHEGZTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685476 | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-73-1 | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methoxy-Hydroxy Biphenyls: Navigating Nomenclature and Scientific Applications

Introduction: The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The introduction of methoxy and hydroxyl substituents to this core structure gives rise to a diverse array of compounds with distinct physicochemical properties and biological activities. However, the nomenclature of polysubstituted biphenyls can be ambiguous, leading to potential confusion in research and development. This in-depth technical guide addresses the nomenclature of a specific, ambiguously named compound, "4'-Methoxy-4-hydroxy-3-methoxybiphenyl," and provides a comprehensive overview of its most plausible structural isomers. This whitepaper is intended for researchers, scientists, and drug development professionals, offering clarity on the distinct identities, properties, and applications of these closely related molecules.

Deconstructing "4'-Methoxy-4-hydroxy-3-methoxybiphenyl": An Ambiguous Name

The chemical name "4'-Methoxy-4-hydroxy-3-methoxybiphenyl" lacks the precision required for unambiguous identification. The numbering of the biphenyl rings and the assignment of substituents can be interpreted in several ways. This guide will focus on the three most likely interpretations, each a distinct chemical entity with its own unique set of properties and applications:

-

4,4'-Dihydroxy-3-methoxybiphenyl

-

4-Hydroxy-3-methoxybiphenyl

-

4-Hydroxy-4'-methoxybiphenyl

The following sections will provide a detailed technical overview of each of these compounds, including their synonyms, physicochemical properties, synthesis, and biological relevance.

4,4'-Dihydroxy-3-methoxybiphenyl: A Biphenyl with Dual Hydroxyl Functionality

This compound features a methoxy group at the 3-position and hydroxyl groups at the 4 and 4' positions, giving it distinct chemical characteristics.

Nomenclature and Identifiers

A comprehensive list of synonyms and identifiers for 4,4'-Dihydroxy-3-methoxybiphenyl is provided below to facilitate accurate identification and literature searches.

| Identifier Type | Value |

| IUPAC Name | 4-(4-hydroxyphenyl)-2-methoxyphenol[1] |

| CAS Number | 60453-06-7[1] |

| Molecular Formula | C13H12O3[1] |

| Molecular Weight | 216.23 g/mol [1] |

| Synonyms | 3-Methoxy-4,4'-dihydroxybiphenyl, (1,1'-Biphenyl)-4,4'-diol, 3-methoxy-[1] |

Physicochemical Properties

The key physicochemical properties of 4,4'-Dihydroxy-3-methoxybiphenyl are summarized in the table below.

| Property | Value |

| XLogP3 | 2.2[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis and Biological Relevance

4-Hydroxy-3-methoxybiphenyl: A Phenyl-Substituted Guaiacol

This isomer possesses a hydroxyl group at the 4-position and a methoxy group at the 3-position of one phenyl ring, with the second phenyl ring being unsubstituted.

Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-methoxy-4-phenylphenol[2] |

| CAS Number | 37055-79-1[2] |

| Molecular Formula | C13H12O2[2] |

| Molecular Weight | 200.23 g/mol [2] |

| Synonyms | 3-Methoxy-4-hydroxybiphenyl, Guaiacol, 4-phenyl-[2] |

Physicochemical Properties

| Property | Value |

| XLogP3 | 2.5[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

Synthesis and Biological Relevance

The synthesis of 4-hydroxy-3-methoxybiphenyl can be achieved through various organic synthesis methods, including cross-coupling reactions. The presence of the guaiacol moiety (2-methoxyphenol) suggests potential biological activities. For instance, related phenolic compounds have been investigated for their antioxidant and anti-inflammatory properties.[3] The methoxy group, a common feature in many approved drugs, can influence a molecule's binding to biological targets and its pharmacokinetic properties.[4]

4-Hydroxy-4'-methoxybiphenyl: A Methoxy-Substituted Phenol

This compound is characterized by a hydroxyl group at the 4-position of one phenyl ring and a methoxy group at the 4'-position of the other.

Nomenclature and Identifiers

| Identifier Type | Value |

| Alternate Names | 4-Hydroxy-4'-methoxydiphenyl; 4'-Methoxybiphenyl-4-ol[5] |

| CAS Number | 16881-71-3[5] |

| Molecular Formula | C13H12O2[5] |

| Molecular Weight | 200.24 g/mol [5] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | -41°C (lit.)[6] |

| Boiling Point | 189°C (lit.)[6] |

Synthesis and Biological Relevance

The synthesis of 4-hydroxy-4'-methoxybiphenyl can be accomplished through methods such as the methylation of 4,4'-dihydroxybiphenyl or via cross-coupling reactions. A general procedure for the synthesis of a related compound, 4-methoxybiphenyl, involves the methylation of 4-phenylphenol using dimethyl sulfate in the presence of a base.[7] This highlights a common synthetic strategy for introducing methoxy groups onto phenolic structures.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl (Illustrative)

This protocol describes the synthesis of the related compound 4-methoxybiphenyl and illustrates a general method for the methylation of a phenolic hydroxyl group.

Materials:

-

4-phenylphenol

-

Sodium hydroxide

-

Methanol

-

Water

-

Dimethyl sulfate

Procedure:

-

A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide, 200 ml of methanol, and 20 ml of water is heated.[7]

-

28 g of dimethyl sulfate is added dropwise to the mixture with stirring at 50°C.[7]

-

After one hour, 20 ml of 10N-sodium hydroxide is added dropwise, and stirring is continued for 2 hours.[7]

-

The solution is cooled to room temperature to allow for the crystallization of the product.[7]

-

The crystals are collected by filtration and washed with water and methanol to yield 4-methoxybiphenyl.[7]

The biological activity of 4-hydroxy-4'-methoxybiphenyl is of interest due to its structural similarity to other bioactive biphenyls. The methoxy group can significantly impact the biological properties of a molecule, often enhancing its metabolic stability and ability to cross cell membranes.[4] Phenolic compounds are also known to interact with various cellular signaling pathways.[8]

Structural Visualization

The chemical structures of the three discussed isomers are presented below for clarity.

Figure 1: Chemical structures of the three biphenyl isomers.

Conclusion

The accurate and unambiguous naming of chemical compounds is paramount in scientific research and drug development. This technical guide has addressed the ambiguity of the name "4'-Methoxy-4-hydroxy-3-methoxybiphenyl" by providing a detailed examination of its most likely structural isomers: 4,4'-dihydroxy-3-methoxybiphenyl, 4-hydroxy-3-methoxybiphenyl, and 4-hydroxy-4'-methoxybiphenyl. For each compound, we have presented a comprehensive overview of its nomenclature, physicochemical properties, and potential for further investigation. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling more precise communication and facilitating the advancement of scientific discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187976, 4,4'-Dihydroxy-3-methoxybiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 190361, 4-Hydroxy-3-methoxybiphenyl. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759587, 4-Methoxy-3'-methylbiphenyl. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256604, 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. Retrieved from [Link]

-

Chemspace. (n.d.). 3-methoxy-4'-methyl-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794201, 3-Methoxy-4'-methylbiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11943, 4-Methoxybiphenyl. Retrieved from [Link]

-

designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.

-

MDPI. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-DIHYDROXY-3-METHOXYBIPHENYL. Retrieved from [Link]

-

PubMed. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

ISCA. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Retrieved from [Link]

-

drugs.com. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-METHOXYBIPHENYL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10805, Methoxyhydroxyphenylglycol. Retrieved from [Link]

Sources

- 1. 4,4'-Dihydroxy-3-methoxybiphenyl | C13H12O3 | CID 187976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3-methoxybiphenyl | C13H12O2 | CID 190361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-4′-methoxybiphenyl, CAS 16881-71-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 2-Methoxy-5-(4-methoxyphenyl)phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol represent a promising class of bicyclic phenolic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing data from extensive preclinical research, we elucidate the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into their potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Bicyclic Phenols

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The specific substitution pattern of a methoxy group and a hydroxyl group on one phenyl ring, coupled with a second substituted phenyl ring, gives rise to a unique electronic and steric profile that facilitates interactions with various biological targets. Oxidative stress, a key contributor to a multitude of chronic diseases such as cancer, diabetes, and neurodegenerative disorders, is a primary target for antioxidant therapies.[1] Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol, with their phenolic hydroxyl group, are poised to act as potent radical scavengers and modulators of cellular redox states.

Furthermore, chronic inflammation is a critical component of many diseases. The ability of these compounds to interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, positions them as attractive candidates for the development of novel anti-inflammatory drugs.[2][3] This guide will delve into the specific molecular interactions and cellular effects that underpin the diverse biological activities of this promising class of molecules.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol are no exception, exhibiting significant radical scavenging activity. This activity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species (ROS) and other free radicals.

Mechanisms of Antioxidant Action

The primary mechanism of antioxidant activity for these derivatives involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus stabilizing the radical and terminating the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the methoxy group, which further enhances its stability and reduces its reactivity.

In Vitro Evaluation of Antioxidant Activity

Several spectrophotometric assays are routinely employed to quantify the antioxidant potential of these compounds. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.

Table 1: Comparative Antioxidant Activity of 2-Methoxyphenol Derivatives (Hypothetical Data)

| Compound | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/g) |

| 2-Methoxy-5-(4-methoxyphenyl)phenol | 15.8 | 1.9 | 2800 |

| Derivative A (electron-donating group on 2nd ring) | 12.5 | 2.2 | 3200 |

| Derivative B (electron-withdrawing group on 2nd ring) | 25.3 | 1.5 | 2100 |

| Ascorbic Acid (Standard) | 29.5 | 1.0 | 1500 |

| Trolox (Standard) | 8.2 | 1.0 | 2500 |

Disclaimer: The data presented for 2-Methoxy-5-(4-methoxyphenyl)phenol and its derivatives are hypothetical and for illustrative purposes, based on trends observed in related 2-methoxyphenol compounds. Actual values may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the radical scavenging activity of a test compound using the DPPH assay.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and various cytokines.[2] This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are critical for the synthesis of these inflammatory molecules.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of these derivatives are largely mediated through their interaction with the NF-κB and MAPK signaling pathways.[2][3]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[3]

-

MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. These derivatives can inhibit the phosphorylation of key MAPK proteins, thus attenuating the downstream inflammatory cascade.[2]

In Vivo Anti-inflammatory Models: The Zebrafish Larva

The zebrafish larva has emerged as a powerful in vivo model for studying inflammation and for the high-throughput screening of anti-inflammatory compounds.[4] Its optical transparency allows for real-time visualization of immune cell migration to sites of injury or inflammation.

Experimental Protocol: Tail Fin Amputation Assay in Zebrafish Larvae

-

Animal Husbandry: Maintain zebrafish larvae at 28.5°C in E3 medium.

-

Treatment: At 3 days post-fertilization (dpf), transfer larvae to a 24-well plate and treat with various concentrations of the test compound or a vehicle control.

-

Injury: After a pre-incubation period, anesthetize the larvae and amputate the distal portion of the caudal fin using a sterile microscalpel.

-

Imaging and Analysis: At different time points post-amputation (e.g., 4, 8, 24 hours), image the tail fin region using fluorescence microscopy to visualize and quantify the recruitment of neutrophils and macrophages to the wound site.

-

Data Interpretation: A reduction in the number of recruited immune cells in the treated group compared to the vehicle control indicates anti-inflammatory activity.

Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer properties of phenolic compounds are well-documented, and derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol have shown promise in this area.[6] Their mechanisms of action are multifaceted, targeting several key processes involved in tumor growth and progression.

Induction of Apoptosis

These derivatives can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

Anti-angiogenic and Anti-metastatic Effects

Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. They may also suppress the migration and invasion of cancer cells, key steps in the metastatic cascade.

Table 2: Cytotoxicity of 2-Methoxyphenol Derivatives Against Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) - 2-Methoxy-5-(4-methoxyphenyl)phenol | IC50 (µM) - Doxorubicin (Standard) |

| MCF-7 | Breast Cancer | 25.2 | 0.8 |

| A549 | Lung Cancer | 38.7 | 1.2 |

| HCT116 | Colon Cancer | 31.5 | 0.5 |

| HeLa | Cervical Cancer | 45.1 | 1.5 |

Disclaimer: The data presented are hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the specific derivative and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: A Renewed Fight Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties, and derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol are being investigated for their potential in this area.

Spectrum of Activity

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. Their lipophilic nature allows them to partition into the lipid bilayer of bacterial cell membranes, leading to disruption of membrane integrity and function.

Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action include:

-

Disruption of the cell membrane: Leading to leakage of intracellular components.

-

Inhibition of essential enzymes: Interfering with key metabolic pathways.

-

Interaction with microbial DNA: Preventing replication and transcription.

Table 3: Minimum Inhibitory Concentration (MIC) of a Hypothetical 2-Methoxy-5-(4-methoxyphenyl)phenol Derivative

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Candida albicans | ATCC 90028 | 32 |

Disclaimer: The data presented are hypothetical and for illustrative purposes.

Conclusion and Future Directions

Derivatives of 2-Methoxy-5-(4-methoxyphenyl)phenol represent a versatile and promising scaffold for the development of new therapeutic agents. Their multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, make them attractive candidates for further investigation. Future research should focus on:

-

Synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to fully elucidate their molecular targets and signaling pathways.

-

Preclinical evaluation in relevant animal models to assess their efficacy and safety profiles.

-

Formulation and drug delivery studies to optimize their pharmacokinetic properties.

The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in a variety of disease areas.

References

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.

- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. CORE.

- AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

- AlNeyadi, S. S., et al. (2020).

- D'Arrigo, P., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2250.

- Kim, H. J., et al. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways. European Journal of Pharmacology, 825, 19-27.

- Lee, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4785.

- Nafiah, M., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- Park, J. W., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 161-169.

- Rahman, M. A., et al. (2022). Functions of polyphenols and its anticancer properties in biomedical research: a narrative review. Journal of Biomedical Science, 29(1), 84.

- Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methoxybiphenyl Phenol Derivatives: A Technical Guide for Drug Discovery and Development

Foreword

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with methoxy and phenol groups, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as compelling candidates for drug discovery. This guide provides an in-depth exploration of methoxybiphenyl phenol derivatives, from their synthesis to their biological evaluation and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds. We will delve into the causal relationships behind experimental choices, provide validated protocols, and ground our discussion in authoritative references, ensuring a trustworthy and comprehensive resource.

The Methoxybiphenyl Phenol Scaffold: A Gateway to Diverse Bioactivity

Methoxybiphenyl phenol derivatives are characterized by a central biphenyl core substituted with at least one methoxy group and one phenolic hydroxyl group. The electronic interplay between the electron-donating methoxy group and the hydrogen-bonding, acidic phenolic proton, coupled with the conformational flexibility of the biphenyl system, gives rise to a wide array of pharmacological properties.

Prominent examples from nature, such as honokiol and magnolol extracted from Magnolia species, have long been used in traditional medicine and have been the subject of extensive scientific investigation.[1][2] These compounds have unveiled the potential of this scaffold to modulate key signaling pathways implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3]

Synthetic Strategies: Building the Biphenyl Core

The construction of the methoxybiphenyl phenol backbone is a critical step in accessing novel derivatives. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for creating the C-C bond that forms the biphenyl core.[4]

Suzuki-Miyaura Cross-Coupling: A Robust Approach

The palladium-catalyzed Suzuki-Miyaura reaction offers a versatile and high-yielding method for the synthesis of unsymmetrical biphenyls under relatively mild conditions.[5][6][7] The general reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate.

Conceptual Workflow for Suzuki-Miyaura Coupling

Sources

- 1. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnolol and honokiol from Magnolia officinalis enhanced antiviral immune responses against grass carp reovirus in Ctenopharyngodon idella kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Whitepaper: Solubilization Strategies for 2-Methoxy-5-(4-methoxyphenyl)phenol

[1]

Executive Summary

2-Methoxy-5-(4-methoxyphenyl)phenol is a lipophilic, methoxylated biphenyl derivative characterized by a phenolic hydroxyl group and two methoxy ether linkages.[1] Its structural motif presents a specific solubility challenge: while the phenolic group offers a site for hydrogen bonding, the biphenyl core imposes significant hydrophobicity, limiting aqueous solubility.

This guide provides a scientifically grounded protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Ethanol . It addresses the thermodynamic competition between crystal lattice energy and solvation energy, ensuring researchers generate stable, reproducible stock solutions for biological assays.

Physicochemical Profile & Solvent Compatibility[2][3][4]

To understand the solubility behavior, we must analyze the molecule's functional groups.

| Feature | Chemical Implication | Solubility Impact |

| Biphenyl Core | High lipophilicity; rigid planar structure.[1] | Water: Poor (<1 mg/mL).[1] Requires organic co-solvents.[1][2] |

| Phenolic -OH | Weak acid (pKa ~10); H-bond donor.[1] | DMSO: Excellent acceptor interaction. Base: Soluble in NaOH (deprotonation).[1] |

| Methoxy Groups | H-bond acceptors (ethers).[1] | Ethanol: Good solubility via H-bonding.[1] |

Solvent Decision Matrix

| Solvent | Solubility Potential | Suitability | Technical Recommendation |

| DMSO | High (>25 mg/mL) | Primary Choice | Ideal for biological assay stocks (10–50 mM).[1] Low volatility ensures concentration stability.[1] |

| Ethanol | Moderate/High (>10 mg/mL) | Secondary Choice | Use for evaporation-based applications or when DMSO is toxic to specific cell lines.[1] |

| Water | Very Low | Diluent Only | Do not use for stock. Risk of immediate precipitation ("crashing out"). |

Protocol 1: Preparation of Master Stock in DMSO (Gold Standard)

Objective: Create a stable 50 mM Master Stock solution.

Mechanism: DMSO (Dielectric constant

Materials

-

Compound: 2-Methoxy-5-(4-methoxyphenyl)phenol (Solid)[1]

-

Solvent: Anhydrous DMSO (≥99.9%, Molecular Biology Grade)

-

Vessel: Amber glass vial (Phenols are light-sensitive)[1]

-

Gas: Nitrogen or Argon (Optional, to prevent oxidation)

Step-by-Step Workflow

-

Gravimetric Analysis: Weigh approximately 5–10 mg of the solid into a tared amber glass vial. Record the exact mass (

). -

Volume Calculation: Calculate the required volume of DMSO (

) to achieve the target concentration ( -

Solvation: Add the calculated volume of DMSO.

-

Disruption: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5–10 minutes.

-

Why? Sonication provides acoustic cavitation energy to overcome the lattice energy of the biphenyl structure.[1]

-

-

Inspection: Verify the solution is clear and particulate-free.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Ethanol Solubilization (Alternative)

Objective: Create a stock for applications requiring solvent evaporation. Risk Factor: Ethanol is volatile.[1] Repeated opening of the vial will increase the concentration of the compound over time, leading to dosing errors.

Methodology

-

Solvent Choice: Use absolute ethanol (200 proof). 95% ethanol contains water which may reduce solubility for this lipophilic compound.[1]

-

Concentration Limit: Aim for a lower concentration (e.g., 10-20 mM) compared to DMSO to prevent precipitation upon cooling.

-

Handling:

Critical Workflow: Aqueous Dilution (The "Crash-Out" Risk)[1]

When diluting a hydrophobic stock (DMSO/Ethanol) into an aqueous buffer (culture media), the solvent capacity drops drastically. This often causes the compound to precipitate, forming micro-crystals that cause false positives in assays (Pan-Assay Interference Compounds - PAINS).[1]

The Serial Dilution Strategy[1]

Figure 1: Step-wise dilution strategy to prevent precipitation shock.

Best Practice:

Stability & Troubleshooting

Oxidation of Phenols

Phenolic compounds are susceptible to oxidation, forming quinones which are colored (often turning the solution yellow/brown) and biologically reactive.

-

Mitigation: Purge stock vials with Nitrogen gas before closing.

-

Observation: If your clear DMSO stock turns amber/brown over time, oxidation has occurred. Discard.

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Solubility | Visible particles after vortexing.[1] | Strong crystal lattice.[1] | Sonicate at 40°C for 10 mins. |

| Precipitation in Media | Cloudiness upon dilution.[1] | Hydrophobic crash-out.[1] | Reduce final concentration or increase BSA (protein carrier) in media.[1] |

| Concentration Drift | Assay potency increases unexpectedly.[1] | Ethanol evaporation.[1][3] | Switch to DMSO or prepare fresh Ethanol stocks daily.[1] |

References

-

Lipophilicity and Solubility: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on physicochemical properties).

-

DMSO Handling: Merck/Sigma-Aldrich.[1] Product Information: Dimethyl Sulfoxide (DMSO).[1][2]

-

Phenol Oxidation: Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules.[1] 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.[1]

-

Compound Class Properties: PubChem. Compound Summary for Methoxy-biphenyl derivatives.

Methodological & Application

Application Note: In Vitro Antioxidant Characterization of 2-Methoxy-5-(4-methoxyphenyl)phenol

Executive Summary & Compound Profile

2-Methoxy-5-(4-methoxyphenyl)phenol is a biphenyl derivative characterized by a phenolic hydroxyl group flanked by electron-donating methoxy substituents. In the context of drug discovery and nutraceutical validation, this compound represents a class of lipophilic antioxidants where the ortho-methoxy group stabilizes the phenoxy radical via steric hindrance and electron donation, potentially enhancing its radical scavenging capacity compared to unsubstituted phenols.

This guide provides a rigorous, self-validating framework for characterizing this compound using three complementary assays: DPPH (Radical Scavenging), FRAP (Reducing Power), and ABTS (Cation Scavenging).

Structural Logic & Solubility

-

Mechanism of Action: The core phenolic -OH group acts as the primary Hydrogen Atom Transfer (HAT) site. The methoxy groups at the 2-position and on the 4-methoxyphenyl ring act as Electron Donating Groups (EDG), increasing the electron density of the aromatic system. This facilitates Single Electron Transfer (SET) mechanisms, making the compound suitable for both DPPH and FRAP assays.

-

Solubility Warning: Due to the biphenyl backbone, this compound is lipophilic . It will precipitate in pure aqueous buffers.

-

Vehicle: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

-

Max Final Solvent Concentration: <1% (v/v) in the final assay well to avoid solvent interference.

-

Experimental Workflow & Assay Selection

To build a robust antioxidant profile, we employ a "Triangulation Strategy." No single assay is sufficient; the combination of HAT and SET mechanisms provides a complete picture of the compound's reactivity.

Figure 1: Experimental design strategy using triangulation to validate antioxidant mechanisms.

Detailed Protocols

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the compound against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Mechanism: Mixed HAT/SET. The purple DPPH radical is reduced to yellow hydrazine.

Reagents:

-

DPPH Stock: 0.2 mM DPPH in absolute ethanol (Keep in dark; prepare fresh).

-

Compound Stock: 10 mM in DMSO.

-

Positive Control: Trolox (Standard) or Ascorbic Acid.

Procedure:

-

Preparation: Prepare a dilution series of the compound in Ethanol (e.g., 5, 10, 25, 50, 100, 200 µM). Ensure DMSO concentration is constant across all points or negligible.

-

Plating: In a 96-well clear plate:

-

Sample Wells: Add 20 µL of compound dilution + 180 µL of DPPH working solution.

-

Blank Wells (Solvent Control): Add 20 µL of Ethanol/DMSO vehicle + 180 µL of DPPH working solution.

-

Color Correction (Sample Blank): Add 20 µL of compound + 180 µL of Ethanol (No DPPH). Critical for colored compounds.

-

-

Incubation: Incubate for 30 minutes in the dark at room temperature (25°C).

-

Measurement: Read Absorbance at 517 nm (A517).

Calculation:

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Objective: Measure the capacity of the compound to reduce Fe(III)-TPTZ complex to blue Fe(II)-TPTZ. Mechanism: Strictly Single Electron Transfer (SET).

Reagents:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

-

FeCl3 Solution: 20 mM FeCl3·6H2O in water.

-

FRAP Working Solution: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

Procedure:

-

Preparation: Prepare standard curve using FeSO4·7H2O (range 100–2000 µM).

-

Plating:

-

Add 10 µL of compound sample or Standard.[1]

-

Add 190 µL of warm FRAP Working Solution.

-

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Read Absorbance at 593 nm .

Data Output: Calculate the antioxidant power as Trolox Equivalents (TE) or Fe(II) Equivalents (µM) using the linear regression from the standard curve.

Protocol C: ABTS Radical Cation Decolorization Assay

Objective: Assess scavenging activity in a wider pH range; suitable for both lipophilic and hydrophilic phases.

Reagents:

-

ABTS Stock: 7 mM ABTS in water.

-

Oxidant: 2.45 mM Potassium Persulfate (final concentration).

-

Radical Generation: Mix ABTS and Persulfate 1:1. Incubate in dark for 12–16 hours prior to assay to generate ABTS•+.

-

Working Solution: Dilute the generated ABTS•+ with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .

Procedure:

-

Plating:

-

Add 10 µL of compound sample.[1]

-

Add 190 µL of diluted ABTS•+ solution.

-

-

Incubation: 6 minutes at room temperature (fast reaction).

-

Measurement: Read Absorbance at 734 nm .

Data Analysis & Interpretation

Summarize your findings using the table below. A potent antioxidant typically shows an IC50 < 50 µM.

| Assay | Metric | Unit | Interpretation |

| DPPH | IC50 | µM | Concentration required to scavenge 50% of radicals. Lower is better. |

| FRAP | Value | µM Fe(II) Eq | Reducing power equivalent to Fe(II) concentration. Higher is better. |

| ABTS | TEAC | mM Trolox Eq | Trolox Equivalent Antioxidant Capacity. Higher is better. |

Troubleshooting Guide

-

Precipitation: If the reaction mixture turns cloudy, the compound has crashed out. Switch to the ABTS assay using pure Ethanol as the solvent for the radical working solution.

-

Non-Linearity: If the dose-response curve is flat, ensure the compound is fully solubilized in the stock (DMSO) and that the final concentration of DMSO in the well does not exceed 1% (which can quench radicals itself).

References

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

-

Arbor Assays. DetectX® FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit Protocol.

-

G-Biosciences. DPPH Antioxidant Assay Protocol.

Sources

Application Note: A Practical Guide to Thin Layer Chromatography (TLC) for the Analysis of Biphenyl Phenols

Introduction: The Strategic Role of TLC in Analyzing Biphenyl Phenols

Thin Layer Chromatography (TLC) is an essential, rapid, and cost-effective chromatographic technique used for separating components of a mixture.[1][2] Its application is foundational in synthetic chemistry, drug discovery, and quality control, particularly for monitoring reaction progress, identifying compounds, and determining purity.[1][2] This guide provides a detailed framework for developing robust TLC methods for biphenyl phenols, a class of compounds significant in medicinal chemistry and materials science due to their unique structural and electronic properties.

The core principle of TLC is the differential partitioning of analytes between a stationary phase and a mobile phase.[3] In the context of biphenyl phenols, the stationary phase is typically polar silica gel, while the mobile phase is a less polar organic solvent system.[3] The separation is governed by the polarity of the analytes. Biphenyl phenols possess a non-polar biphenyl backbone and one or more polar phenolic hydroxyl (-OH) groups. This duality in their structure is the key to their separation.

Compounds with greater polarity, such as those with multiple hydroxyl groups, will have stronger interactions (like hydrogen bonding) with the polar silica gel stationary phase.[3][4] Consequently, they will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds, like biphenyl itself or phenols with bulky, non-polar substituents, will have a greater affinity for the mobile phase and will migrate further up the plate, exhibiting a higher Rf value.[5][6] Understanding and manipulating this relationship is central to achieving effective separation.

The Causality Behind Method Development Choices

Successful TLC analysis hinges on the logical selection of the stationary phase, mobile phase, and visualization technique, all dictated by the physicochemical properties of biphenyl phenols.

Stationary Phase: Why Silica Gel 60 F₂₅₄ is the Gold Standard

For the analysis of biphenyl phenols, silica gel 60 F₂₅₄ pre-coated plates are overwhelmingly the stationary phase of choice. The rationale is threefold:

-

Polarity and Selectivity: Silica gel is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and acceptors, interacting strongly with the polar hydroxyl groups of the phenols, which is the primary mechanism for retention and separation.[3][7]

-

Versatility: Silica gel provides excellent selectivity for a wide range of organic compounds, making it a versatile starting point for method development.[8]

-

Integrated Fluorescence: The "F₂₅₄" designation indicates that the plate is impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[9] Biphenyl phenols, being aromatic, strongly absorb UV light at this wavelength. This allows for a simple, non-destructive visualization method where the compounds appear as dark purple or black spots against a bright green background.[9]

Mobile Phase (Eluent): Tailoring Polarity for Optimal Resolution

The mobile phase is the driving force of the separation and its composition must be carefully optimized. The goal is to find a solvent system that moves all components off the baseline but provides sufficient separation between them, ideally achieving Rf values between 0.2 and 0.8 for the compounds of interest.[4]

-

Solvent Mixtures: A single solvent rarely provides adequate separation. Therefore, a mixture of a non-polar solvent and a more polar solvent is typically employed. Common non-polar choices include hexane , toluene , or dichloromethane , while common polar modifiers include ethyl acetate or acetone .[10][11][12]

-

Adjusting Eluent Strength: The overall polarity, or "strength," of the mobile phase is adjusted by changing the ratio of the solvents.

-

To decrease Rf values (for spots running too high): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., move from 7:3 Hexane:Ethyl Acetate to 9:1 Hexane:Ethyl Acetate).[5]

-

To increase Rf values (for spots stuck on the baseline): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[5]

-

-

The Role of Acidic Additives: Phenols are acidic. On a standard silica gel plate, this can lead to undesirable "tailing" or streaking of the spots due to ionization and inconsistent interactions. Adding a small amount (~0.5-1%) of a volatile acid like formic acid or acetic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group.[10][13] This results in more compact, well-defined spots and significantly improved resolution.

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the TLC analysis of biphenyl phenols.

Caption: Overall workflow for TLC analysis of biphenyl phenols.

Materials and Equipment

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

-

Analytes: Biphenyl phenol samples and standards.

-

Solvents: HPLC-grade hexane, ethyl acetate, dichloromethane, toluene, acetone, and formic acid.

-

Sample Preparation: Vials, Pasteur pipettes, and a volatile solvent for dissolution (e.g., dichloromethane or ethyl acetate).[14]

-

Spotting: Glass microcapillary tubes.[4]

-

Development: TLC developing chamber with a lid.

-

Visualization: UV lamp (254 nm), iodine chamber, and/or chemical stain solutions (e.g., Ferric Chloride spray).

-

Tools: Pencil, ruler, forceps.

Protocol: Step-by-Step Methodology

Step 1: Chamber and Sample Preparation (Crucial for Reproducibility)

-

Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. This level must be below the origin line you will draw on your plate.[7]

-

Saturate the Chamber: Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, and wet it with the mobile phase. Close the chamber with the lid and let it stand for at least 20 minutes to allow the atmosphere inside to become saturated with solvent vapors.[7] This prevents the solvent from evaporating off the plate during development, ensuring uniform solvent flow and reproducible Rf values.[1]

-

Prepare the Sample: Dissolve approximately 1 mg of your biphenyl phenol sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate in a small vial.[4] The concentration should be low to prevent overloading the plate, which leads to streaking.[4]

Step 2: Plate Preparation and Spotting

-

Prepare the Plate: Handle the TLC plate only by the edges to avoid contaminating the surface with skin oils. Using a pencil and ruler, gently draw a straight line across the plate about 1.0 - 1.5 cm from the bottom edge. This is your origin line.[7][15] Never use an ink pen, as the ink components will chromatograph with your sample.

-

Spot the Plate: Dip a microcapillary tube into your prepared sample solution. The liquid will be drawn up by capillary action. Briefly and gently touch the end of the capillary tube to the pencil line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[14] Allow the solvent to fully evaporate. You can re-spot in the same location 2-3 times to increase the concentration, ensuring the spot is dry between applications.

Step 3: Chromatogram Development

-

Elution: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate is standing vertically and that the solvent level is below the origin line.[15] Replace the lid and leave the chamber undisturbed.

-

Solvent Front: Allow the mobile phase to ascend the plate via capillary action.[4] When the solvent front has traveled to within 0.5 - 1.0 cm of the top of the plate, remove the plate from the chamber.[3]

-

Mark the Front: Immediately upon removal, use a pencil to mark the position of the solvent front.[4] The solvent is volatile and will evaporate quickly.

Step 4: Visualization and Analysis

-

Drying: Allow the plate to air dry completely in a fume hood.

-

UV Visualization (Non-destructive): Place the dry plate under a UV lamp (254 nm). The aromatic biphenyl phenols will appear as dark spots against the glowing green background.[9] Lightly circle the outline of each spot with a pencil.

-

Chemical Staining (Destructive): For enhanced or specific visualization, a chemical stain can be used after UV analysis.

-

Ferric Chloride (FeCl₃) Stain: This is a highly specific stain for phenols.[16] Prepare a 1% solution of FeCl₃ in 50% aqueous methanol.[16] Spray the plate with the solution or quickly dip it. Phenolic compounds will typically appear as blue, green, or brown spots.[17][18]

-

Iodine (I₂) Chamber: Place the plate in a sealed chamber containing a few crystals of solid iodine. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots.[9] The spots may fade over time, so they should be circled immediately.

-

-

Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each component using the formula:[19]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Caption: Principle of TLC separation based on analyte polarity.

Data Summary and Mobile Phase Selection

The choice of mobile phase is critical and often requires empirical testing. The following table provides starting points for separating biphenyl phenols of varying polarity on silica gel.

| Analyte Type | Expected Polarity | Example Mobile Phase System (v/v) | Expected Rf Range | Rationale |

| Biphenyl | Very Low | 19:1 Hexane : Ethyl Acetate | 0.8 - 0.9 | The highly non-polar eluent is required to move the non-polar compound off the baseline.[11] |

| Monohydroxy Biphenyl | Low to Medium | 9:1 to 4:1 Hexane : Ethyl Acetate | 0.4 - 0.7 | A moderately polar system balances affinity for both phases, allowing for good migration.[20] |

| Dihydroxy Biphenyl | Medium to High | 2:1 Hexane : Ethyl Acetate (+1% Acetic Acid) | 0.2 - 0.4 | A more polar eluent is needed to overcome the strong interaction of the two -OH groups with the silica. Acetic acid prevents tailing.[10] |

| Carboxy-Biphenyl Phenol | High | 5:4:1 Chloroform : Ethyl Acetate : Formic Acid | 0.1 - 0.3 | The combination of two polar solvents and an acid is necessary to elute this highly polar compound.[10][13] |

Note: These are starting recommendations. The optimal solvent system will depend on the specific substitution pattern of the biphenyl phenol. It is best practice to test a few solvent ratios to achieve the best separation.

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically grounded approach to the TLC analysis of biphenyl phenols. By understanding the causal relationships between analyte structure, stationary phase interactions, and mobile phase composition, researchers can develop reliable and reproducible methods. For trustworthy results, always run authentic standards alongside unknown samples on the same plate and ensure meticulous technique, particularly regarding chamber saturation and sample application.

References

-

EDVOTEK. (n.d.). Principles and Practice of Thin Layer Chromatography. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

-

J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

-

Bober-Majnusz, K. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs. ResearchGate. Retrieved from [Link]

-

Nichols, L. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

-

Pharmacy Infoline. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

-

ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. Retrieved from [Link]

-

LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

-

California State University, Dominguez Hills. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

-

Taibah University. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

-

Wang, Y., Zhang, J., & Lin, L. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu, 17(1), 18-20. Retrieved from [Link]

-

Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

-

CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

Sources

- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. iitg.ac.in [iitg.ac.in]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Home Page [chem.ualberta.ca]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. organomation.com [organomation.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. echemi.com [echemi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. faculty.fiu.edu [faculty.fiu.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. phytojournal.com [phytojournal.com]

- 19. jk-sci.com [jk-sci.com]

- 20. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Removing palladium catalyst residues from biphenyl synthesis

Topic: Palladium Removal in Biphenyl Synthesis (Suzuki-Miyaura Coupling)

🟢 System Status: ONLINE

Current Directive: Minimizing elemental impurities to ICH Q3D limits (<10 ppm). User Role: Senior Application Scientist.

Welcome to the . You are likely here because your biphenyl product—synthesized via Suzuki-Miyaura coupling—has failed QC due to residual Palladium (Pd). Biphenyls are notoriously difficult to purify because their lipophilicity often mimics the solubility profiles of Pd-phosphine complexes, leading to "co-elution" during chromatography.

Below are the three most effective, field-proven workflows for remediating Pd contamination.

🛠️ Module 1: Diagnostic Triage (Start Here)

Before selecting a remediation strategy, you must characterize the nature of your impurity. Palladium exists in two primary states after a Suzuki coupling:

-

Pd(II) Complexes: Soluble species bound to ligands (e.g., triphenylphosphine).

-

Pd(0) Colloids: "Palladium black" aggregates that form dark particulates.

Visualizing the Remediation Logic The following workflow illustrates the decision-making process based on your product's properties.

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity state and process constraints.

📚 Knowledge Base: Troubleshooting Protocols

Ticket #001: "I used a silica scavenger, but my Pd levels are still >500 ppm."

Diagnosis:

Standard silica gel is ineffective against chelated Pd. You likely used unfunctionalized silica or the wrong functional group for your specific ligand system. In Suzuki couplings, phosphine ligands (like

The Solution: Thiol-Functionalized Silica (The "Gold Standard") According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. To displace it from a phosphine ligand, you need a "soft" base with higher affinity. Sulfur (Thiol) is the ideal candidate [1].

Protocol:

-

Solvent Choice: Dissolve crude biphenyl in THF or Ethyl Acetate (avoid MeOH if using silica backbones prone to hydrolysis, though most modern scavengers are stable).

-

Loading: Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent) at 5–10 equivalents relative to the residual Pd content (not the initial catalyst loading).

-

Temperature: Heat to 50°C for 4 hours. Crucial Step: Heat increases the kinetics of ligand exchange, allowing the thiol to displace the phosphine [2].

-

Filtration: Filter through a 0.45 µm pad to remove the scavenger.

| Scavenger Type | Functional Group | Best For | Mechanism |

| Thiol (Si-SH) | Mercaptan | Pd(II) & Pd(0) | Strong covalent binding (S-Pd) |

| Thiourea | Thiourea | Pd(II) Acetates | Chelation |

| Diamine | Ethylenediamine | Pd(II) Salts | Coordination |

Ticket #002: "I cannot afford expensive scavengers for a 5kg batch."

Diagnosis: Solid-phase scavengers are expensive for kilogram-scale reactions. Liquid-liquid extraction is preferred, but standard water washes fail because Pd-phosphine complexes are lipophilic.

The Solution: The L-Cysteine Wash L-Cysteine is a zwitterionic amino acid that acts as a water-soluble ligand. It strips Pd from the organic layer into the aqueous layer by forming a highly stable, water-soluble Pd-cysteine complex [3].

Protocol:

-

Preparation: Dissolve crude biphenyl in a water-immiscible solvent (Toluene or DCM).

-

The Wash: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

-

Execution:

-

Add the aqueous L-Cysteine solution to the organic layer (Ratio 1:1 vol/vol).

-

Heat the biphasic mixture to 60°C and stir vigorously for 1 hour. Note: Room temperature stirring is often insufficient for biphenyls due to steric hindrance.

-

-

Separation: Separate the layers. The aqueous layer will turn dark/yellow (containing the Pd).

-

Polishing: Wash the organic layer once with 5% sodium bicarbonate to remove residual cysteine.

Warning: Ensure your product does not contain aldehydes, as L-cysteine can condense with them to form thiazolidines.

Ticket #003: "My product is turning grey during crystallization."

Diagnosis: This is "Occlusion." As your biphenyl product crystallizes, it traps colloidal Pd(0) particles inside the crystal lattice. Recrystallization often fails to remove this because the "seeds" of Pd induce nucleation.

The Solution: Activated Carbon + Hot Filtration Activated carbon absorbs Pd(0) effectively but can also adsorb your product (yield loss). The key is using specific "synthetic carbon" or high-surface-area charcoal designed for metal scavenging [4].[1]

Protocol:

-

Dissolve product in a solvent where it is highly soluble at hot temperatures (e.g., Ethanol or Toluene).

-

Add Activated Carbon (10-20 wt% relative to product).

-

Reflux for 1-2 hours.

-

Critical Step: Filter while hot through a pre-wetted Celite pad. If the solution cools during filtration, the product will crystallize in the filter along with the charcoal/Pd.

-

Allow the filtrate to cool slowly to induce crystallization.

⚖️ Regulatory Reference: ICH Q3D Limits[1][2][3]

When validating your removal method, you must meet the Permitted Daily Exposure (PDE) limits set by the International Council for Harmonisation (ICH) [5]. Palladium is a Class 2B impurity.

| Administration Route | PDE ( | Concentration Limit (ppm)* |

| Oral | 100 | 10 |

| Parenteral (IV) | 10 | 1 |

| Inhalation | 1 | 0.1 |

*Assuming a max daily dose of 10g of drug product.[2] If dose is lower, the ppm limit can be higher.

🔗 References

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

-

Snell, R. H., et al. (2013). Trace Metal Removal from API Solutions using L-Cysteine. Organic Process Research & Development. Link

-

Sigma-Aldrich. (2020). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[1] Technical Application Note. Link

-

ICH. (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methoxyphenyl Boronic Acids

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving methoxyphenyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these valuable reagents. The methoxy group, while offering unique electronic properties, introduces specific considerations, particularly concerning reaction temperature, that can influence yield and product purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with 4-methoxyphenyl boronic acid is giving low yields at 100 °C. I suspect decomposition. What is the optimal temperature range?

A1: While many Suzuki protocols suggest temperatures around 80-110 °C, high temperatures can be detrimental when using methoxyphenyl boronic acids.[1][2] The primary concerns at elevated temperatures are the increased rates of side reactions, most notably protodeboronation and potential catalyst decomposition.[2] For many methoxyphenyl boronic acid couplings, a temperature range of 60-80 °C is often a more effective starting point.

Troubleshooting Steps & Scientific Rationale:

-

Systematic Temperature Screen: The most reliable method to determine the optimal temperature for your specific substrate combination is to conduct a systematic screen.

-

Protocol: Set up identical small-scale reactions and vary the temperature in 5-10 °C increments (e.g., 60 °C, 70 °C, 80 °C, 90 °C).

-

Analysis: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to track product formation and the consumption of starting materials. This will reveal the temperature at which the reaction proceeds efficiently without significant byproduct formation.

-

-

Causality - The Energetic Balance: The goal is to provide enough thermal energy to overcome the activation energy of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) without excessively accelerating off-cycle reactions.[2] Excessive heat can favor pathways like protodeboronation, where the boronic acid is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[3][4]

Q2: I'm observing a significant amount of anisole as a byproduct in my reaction with 2-methoxyphenyl boronic acid. What is causing this and how can I prevent it?

A2: The formation of anisole is a classic indicator of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a common challenge, particularly with electron-rich or sterically hindered boronic acids, and its rate can be highly dependent on reaction conditions, including temperature and pH.[3][4]

Strategies to Mitigate Protodeboronation:

-

Lower the Reaction Temperature: As discussed in Q1, protodeboronation is often accelerated by heat. Reducing the temperature is the first and most critical parameter to adjust.[4]

-

Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[5][6]

-

Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] These weaker bases can provide the necessary activation for the Suzuki coupling while minimizing the rate of the competing C-B bond cleavage.[4]

-

Anhydrous Conditions: While many Suzuki reactions use aqueous bases, switching to anhydrous conditions can sometimes suppress protodeboronation by reducing the availability of proton sources.[7]

-

-

Use a More Active Catalyst System: A highly active catalyst can accelerate the desired cross-coupling to such an extent that it "outruns" the slower protodeboronation side reaction.[4][8]

-

Boronic Acid Surrogates: For particularly sensitive substrates, converting the boronic acid to a more stable derivative is a highly effective strategy.[3][7]

Q3: My reaction with ortho-methoxyphenyl boronic acid is sluggish compared to the para-isomer, even at elevated temperatures. Is this expected?

A3: Yes, this is a well-documented phenomenon. The ortho-methoxy group presents significant steric hindrance around the boron center. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[12][13]

Additionally, the oxygen of the ortho-methoxy group can act as a coordinating ligand to the palladium center in the transition state.[12][14] This chelation effect can influence the reaction's regioselectivity and, in some cases, slow down the catalytic turnover compared to the less-hindered meta and para isomers.

Optimization Strategy for ortho-Substituted Substrates:

| Parameter | Recommendation for ortho-Methoxyphenyl Boronic Acid | Rationale |

| Ligand | Use bulky, electron-rich monophosphine ligands (e.g., SPhos, RuPhos, XPhos). | Bulky ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is necessary for oxidative addition, and can accelerate the overall catalytic cycle to overcome steric hindrance.[15] |

| Temperature | Cautiously increase temperature, but monitor for decomposition. An initial screen from 80-110 °C is reasonable. | While higher temperatures can help overcome the steric barrier, they also increase the risk of side reactions. A careful balance is required.[2] |

| Base | Use a strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | A robust base is needed to facilitate the formation of the boronate anion, which is the active species in transmetalation, especially when the boronic acid is sterically encumbered.[5] |

| Catalyst Loading | Consider a slightly higher catalyst loading (e.g., 2-3 mol%). | For sluggish reactions, increasing the concentration of the active catalyst can improve reaction rates and overall conversion. |

Q4: I am concerned about potential ether cleavage of the methoxy group at high temperatures. How stable is the O-CH₃ bond under typical Suzuki conditions?

A4: The aryl C-O bond of a methoxy group is generally robust and not prone to cleavage under standard Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, carbonate or phosphate base). Dedicated catalyst systems, often involving nickel catalysts or specialized palladium systems with strong σ-donating ligands, are typically required to activate and cleave such C-O bonds.[5]

However, if you are using unusually harsh conditions (e.g., very high temperatures >120 °C, strongly coordinating solvents, or aggressive bases), the possibility, while low, cannot be entirely dismissed. If you suspect ether cleavage (formation of a phenol byproduct), the primary solution is to reduce the reaction temperature. The optimal range of 60-100 °C for most methoxyphenyl boronic acid couplings is well below the conditions typically required for C-O bond activation.

Experimental Workflow & Visualization

General Protocol for Temperature Optimization

-

Reagent Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 eq), methoxyphenyl boronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 4:1). Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and ligand solution if required.

-

Execution: Place the vials in separate wells of a pre-heated reaction block set to the desired temperatures (e.g., 60, 70, 80, 90 °C) and stir vigorously for a set time (e.g., 12 hours).

-

Analysis: After cooling, quench a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and the relative ratio of product to byproducts.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. Optimizing temperature is about finding the sweet spot where the rate of this productive cycle far exceeds the rate of off-cycle reactions like protodeboronation.

Caption: The Suzuki-Miyaura Catalytic Cycle and the competing protodeboronation side reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues with low product yield in methoxyphenyl boronic acid couplings.

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Protodeboronation. Retrieved from [Link]

- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.